N'-(4-Butoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
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Overview
Description
N’-(4-Butoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. These compounds are often used in various chemical and biological applications due to their versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Butoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The general reaction can be represented as follows:
[ \text{R1-CO-NH-NH2} + \text{R2-CHO} \rightarrow \text{R1-CO-N=CH-R2} + \text{H2O} ]
In this case, the hydrazide is 4-((4-chlorobenzyl)oxy)benzohydrazide, and the aldehyde is 4-butoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and may require an acid catalyst to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Butoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(4-Butoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazone group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Methoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(4-Ethoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
Uniqueness
N’-(4-Butoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity compared to its methoxy and ethoxy analogs.
Properties
CAS No. |
396121-85-0 |
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Molecular Formula |
C25H25ClN2O3 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C25H25ClN2O3/c1-2-3-16-30-23-12-6-19(7-13-23)17-27-28-25(29)21-8-14-24(15-9-21)31-18-20-4-10-22(26)11-5-20/h4-15,17H,2-3,16,18H2,1H3,(H,28,29)/b27-17+ |
InChI Key |
HSXZHSOIBCGNNZ-WPWMEQJKSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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